5-Fluoro-amb-pica

Description

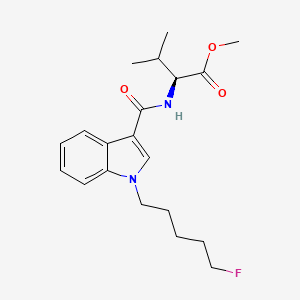

Structure

2D Structure

3D Structure

Properties

CAS No. |

1616253-26-9 |

|---|---|

Molecular Formula |

C20H27FN2O3 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

methyl 2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C20H27FN2O3/c1-14(2)18(20(25)26-3)22-19(24)16-13-23(12-8-4-7-11-21)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,18H,4,7-8,11-12H2,1-3H3,(H,22,24) |

InChI Key |

JFXASAFVUQVGEW-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |

Synonyms |

N-[[1-(5-Fluoropentyl)-1H-indol-3-yl]carbonyl]-valine Methyl Ester |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Standard Synthetic Routes for 5-Fluoro-amb-pica and Analogues

The synthesis of this compound and related compounds is generally achieved through a multi-step process that builds the molecule by sequentially connecting its three main structural components: the indole (B1671886) core, the 5-fluoropentyl tail, and the amino acid head group. nih.gov This approach is consistent with methodologies previously utilized for the synthesis of other synthetic cannabinoid receptor agonists (SCRAs). nih.gov

The foundational step in the synthesis is the modification of the indole core. The process begins with an indole, which is first alkylated to attach the characteristic pentyl tail. This is typically achieved by reacting the indole with 1-bromo-5-fluoropentane. nih.gov This reaction, an N-alkylation, attaches the 5-fluoropentyl group to the nitrogen atom of the indole ring. Following alkylation, the intermediate is treated to create a reactive site at the 3-position of the indole ring for subsequent coupling. A common method involves hydrolysis of an ester or another functional group at this position to yield 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, a key intermediate for the next stage of the synthesis. nih.gov

The final step in the primary synthesis is the formation of an amide bond between the 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid intermediate and an appropriate amino acid derivative. nih.gov For this compound (also known as 5-fluoro-MMB-PICA or MMB2201), the amino acid derivative is L-valine methyl ester. caymanchem.com The coupling is facilitated by standard amide coupling reagents, such as a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). nih.gov This reaction forms the characteristic amide linkage that defines this class of synthetic cannabinoids, yielding the final product. nih.gov

Table 1: Overview of Standard Synthetic Route

| Step | Description | Key Reagents | Intermediate/Product |

| 1 | N-Alkylation of Indole Core | Indole, 1-bromo-5-fluoropentane | 1-(5-fluoropentyl)-1H-indole intermediate |

| 2 | Hydrolysis | Potassium hydroxide (KOH) | 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid |

| 3 | Amide Coupling | L-valine methyl ester, EDC, HOBt | N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, methyl ester (this compound) |

Synthesis of Stable Isotope-Labeled this compound for Analytical Applications

For quantitative analysis in forensic and research settings, stable isotope-labeled internal standards are crucial for methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The synthesis of these standards involves incorporating heavy isotopes, such as deuterium (²H or D), into the molecular structure of this compound or its metabolites.

A common strategy is to introduce deuterium atoms into a part of the molecule that is unlikely to be lost during analysis or metabolism. For example, a deuterated version of a this compound metabolite has been synthesized where five deuterium atoms (d5) are incorporated into the indole ring system. caymanchem.com This provides a standard with a known mass shift that can be easily distinguished from the unlabeled analyte by a mass spectrometer, ensuring accurate quantification. caymanchem.com Labeled versions such as 5-fluoro MDMB-PICA-d5 are available as analytical reference standards. caymanchem.comcaymanchem.com

Preparative Synthesis of Metabolite Reference Standards

Understanding the metabolism of this compound is essential for its detection in biological samples, as the parent compound is often rapidly converted into various metabolites. researchgate.netresearchgate.net To reliably identify these metabolites, certified reference standards must be synthesized. researchgate.net

Metabolic pathways for similar compounds primarily involve two major transformations:

Ester Hydrolysis: The terminal methyl ester of the amino acid moiety is hydrolyzed to form a carboxylic acid. researchgate.netresearchgate.net

Oxidative Biotransformation: This includes hydroxylation at various positions on the 5-fluoropentyl side chain and potential oxidative defluorination. researchgate.netnih.gov

The preparative synthesis of these metabolite standards involves creating the specific modifications chemically. For instance, the carboxylic acid metabolite is synthesized by direct hydrolysis of the parent compound's ester group. Synthesizing hydroxylated metabolites requires more complex, multi-step procedures to introduce a hydroxyl group at a specific carbon on the pentyl chain before or after its attachment to the indole core. The synthesis of a suite of 18 reference standards for the related compound 5F-MDMB-PICA and its potential Phase I metabolites has been described to facilitate their detection. researchgate.net

Enantiospecific Synthesis and Chiral Separation of this compound Enantiomers

The structure of this compound contains a chiral center in the amino acid moiety, meaning it exists as two non-superimposable mirror images, or enantiomers: (S) and (R). nih.gov The biological activity of these enantiomers can differ significantly. nih.gov

Enantiospecific Synthesis: The most direct method to produce a specific enantiomer is through enantiospecific synthesis. frontiersin.org This is typically achieved by using a chiral precursor during the synthesis. In the case of this compound, the chirality of the final product is determined by the amino acid derivative used in the amide coupling step. nih.gov To synthesize the (S)-enantiomer, which is the more common form, L-valine methyl ester (the naturally occurring enantiomer of valine) is used. nih.govcaymanchem.com Conversely, using D-valine methyl ester would result in the (R)-enantiomer. nih.gov

Chiral Separation: When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), the individual enantiomers can be separated using chiral chromatography. frontiersin.org This technique employs a High-Performance Liquid Chromatography (HPLC) system equipped with a Chiral Stationary Phase (CSP). nih.gov The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.gov For carboxamide-type synthetic cannabinoids, polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives, have proven effective in resolving enantiomers. frontiersin.org This separation is critical for assessing the enantiomeric purity of synthesized standards and for studying the specific biological effects of each enantiomer. frontiersin.org

Molecular Pharmacology and Receptor Interaction Mechanisms

Cannabinoid Receptor Binding Affinity and Selectivity

Radioligand binding assays are a standard in vitro method used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is displaced by the test compound. The concentration of the test compound required to displace 50% of the radiolabeled ligand is known as the IC50 value, which can then be used to calculate the binding affinity constant (Ki).

Studies have consistently demonstrated that 5-Fluoro-amb-pica is a potent agonist at both the CB1 and CB2 receptors. wikipedia.org In radioligand binding studies using rat brain membranes, this compound displayed a high affinity for the CB1 receptor, with a reported IC50 value of 2 nM. nih.govbohrium.com Another study utilizing mouse brain membranes found a Ki value of 1.24 nM for CB1 receptors. nih.gov

| Assay Type | Receptor | Tissue/Cell Line | Reported Value |

| Radioligand Binding | CB1 | Rat Brain Membranes | IC50 = 2 nM |

| Radioligand Binding | CB1 | Mouse Brain Membranes | Ki = 1.24 nM |

This table presents data on the binding affinity of this compound for the CB1 receptor as determined by in vitro radioligand binding assays.

The binding affinity of this compound is often compared to that of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), as well as established synthetic cannabinoid reference ligands such as JWH-018 and CP-55,940, and the phytocannabinoid Δ9-tetrahydrocannabinol (THC).

Research indicates that this compound possesses a significantly higher binding affinity for the CB1 receptor compared to THC. ljmu.ac.uk For instance, the affinity of one of its metabolites, 5OH-MDMB-PICA, for the CB1 receptor (IC50 = 105.5 ± 11.4 nM) is in a similar range to that of Δ9-THC (IC50 = 59.77 ± 7.07). nih.gov Furthermore, the 3,3-dimethylbutanoate (B8739618) head group of this compound results in a 15-fold greater CB1 binding affinity than the corresponding 3-methylbutanoate head group found in a related compound, 5F-MMB-PICA. nih.gov

| Compound | CB1 Receptor Affinity (Ki/IC50) |

| This compound (5F-MDMB-PICA) | 1.24 nM (Ki) / 2 nM (IC50) |

| 5OH-MDMB-PICA (metabolite) | 105.5 ± 11.4 nM (IC50) |

| Δ9-THC | 59.77 ± 7.07 nM (IC50) |

This table provides a comparative overview of the CB1 receptor binding affinities of this compound, one of its metabolites, and Δ9-THC.

Functional Agonism at Cannabinoid Receptors

Beyond simply binding to cannabinoid receptors, this compound acts as an agonist, meaning it activates the receptor and elicits a biological response. The functional activity of this compound has been characterized through various cell-based assays that measure downstream signaling events following receptor activation.

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs). Agonist binding to these receptors promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated G-protein, leading to its activation. The [35S]GTPγS binding assay is a functional assay that measures the level of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

In [35S]GTPγS functional assays using mouse brain membranes, this compound demonstrated potent agonist activity at the CB1 receptor, with an EC50 value of 1.46 nM. nih.gov This indicates that it is highly effective at initiating the G-protein signaling cascade.

| Assay Type | Receptor | Tissue/Cell Line | Reported Value |

| [35S]GTPγS Binding | CB1 | Mouse Brain Membranes | EC50 = 1.46 nM |

This table shows the functional potency of this compound in activating the CB1 receptor, as measured by the [35S]GTPγS binding assay.

Activation of the CB1 receptor, which is coupled to the inhibitory G-protein (Gi/o), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This modulation of cAMP signaling is a key downstream effect of CB1 receptor agonism.

Studies have shown that this compound can affect cellular cAMP levels. nih.gov In human embryonic kidney (HEK) cells, exposure to 10 μM of this compound enhanced the cells' ability to modulate cAMP levels in response to pertussis toxin treatment, which is consistent with Gi/o-coupled receptor activation. nih.gov

The efficacy (Emax) of an agonist refers to the maximum biological response it can produce, while potency (EC50) refers to the concentration required to produce 50% of the maximal response. These parameters are crucial for understanding the full pharmacological profile of a compound.

In vitro studies in transfected cells have confirmed that this compound is a potent and efficacious agonist at both CB1 and CB2 receptors. nih.gov Reported EC50 values for CB1 receptor activation in various in vitro systems range from 0.45 nM to 27.6 nM, highlighting its high potency. nih.govnih.govresearchgate.net In one study, this compound was found to be a potent agonist of both the CB1 and CB2 receptors with EC50 values of 0.45 nM and 7.4 nM, respectively. wikipedia.org Another study reported that 5F-MDMB-PICA and its structurally related compound 5F-MDMB-PINACA acted as full agonists at the CB1 receptor with higher efficacy and similar potency to the well-known synthetic cannabinoid JWH-018. cannabisandhealth.org

| Assay System | Receptor | Potency (EC50) | Efficacy |

| Transfected Cells | CB1 | 0.45 nM | - |

| Transfected Cells | CB2 | 7.4 nM | - |

| Various In Vitro Systems | CB1 | 0.45 nM - 27.6 nM | - |

| Cell-Based Assay | CB1 | - | Full Agonist (Higher than JWH-018) |

This table summarizes the potency and efficacy of this compound at cannabinoid receptors as determined in various cell-based assays.

Allosteric Modulation and Biased Agonism Studies

The interaction of this compound with cannabinoid receptors extends beyond simple orthosteric agonism to more complex mechanisms, including the potential for biased signaling. However, current research has not specifically identified this compound as an allosteric modulator of cannabinoid receptors.

Biased agonism refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another upon binding to a receptor. For the CB1 receptor, two major signaling pathways are the G-protein-mediated pathway (typically via Gαi) and the β-arrestin recruitment pathway. A study investigating the structure-activity relationships of several synthetic cannabinoids, including 5F-MDMB-PICA, at the CB1 receptor examined its potential for biased agonism between G-protein engagement and β-arrestin 2 recruitment. nih.gov

The findings of this research indicated that while many of the tested 5F-pentylindoles displayed similar profiles for both signaling pathways, 5F-MDMB-PICA exhibited the highest efficacy and potency for both Gαi1 engagement and β-arrestin 2 recruitment. nih.gov Despite its high potency, the study concluded that 5F-MDMB-PICA did not show significant bias toward either pathway, with a bias factor that was not greater than 2.00 or less than -2.00. nih.govacs.org This suggests that 5F-MDMB-PICA acts as a relatively balanced agonist concerning these two specific signaling cascades. nih.gov

Another study that examined the differential activation of G-protein subtypes by various synthetic cannabinoids found that 5F-MDMB-PICA had a greater potency for inhibiting forskolin-induced cAMP levels (indicative of Gαi/o activation) compared to its potency for stimulating cAMP levels (indicative of Gαs activation). mq.edu.auresearchgate.net The rank order of potency for Gαi/o inhibition was higher for 5F-MDMB-PICA compared to other tested synthetic cannabinoids like JWH-018 and XLR-11. mq.edu.auresearchgate.net

The table below summarizes the findings on the biased agonism profile of 5F-MDMB-PICA at the human CB1 receptor from a key study. nih.gov

| Signaling Pathway | Potency (pEC50) | Efficacy (Emax % relative to CP55940) | Bias Factor |

|---|---|---|---|

| Gαi1 Engagement | 9.10 ± 0.08 | 148 ± 6 | Not significant |

| β-arrestin 2 Recruitment | 8.92 ± 0.06 | 148 ± 5 |

Metabolic Pathways and Biotransformation Research

Phase I Metabolic Reactions in In Vitro Systems

Phase I metabolism of 5-Fluoro-amb-pica involves a series of chemical modifications to the parent molecule, primarily through hydrolysis and oxidation. These reactions introduce or expose functional groups, preparing the compound for subsequent Phase II conjugation or excretion. ljmu.ac.ukmdpi.com In vitro studies have identified several key Phase I biotransformations, including ester hydrolysis, oxidative defluorination, hydroxylation, dehydrogenation, and amide hydrolysis. ljmu.ac.uk One study using human hepatocytes successfully identified a total of 22 metabolites of this compound. cncb.ac.cn

Ester hydrolysis is consistently reported as a major and one of the most prevalent metabolic pathways for this compound in vitro. cncb.ac.cnljmu.ac.ukresearchgate.net This reaction involves the cleavage of the methyl ester group, converting it into a carboxylic acid. ljmu.ac.ukcaymanchem.com The resulting metabolite, N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine (also known as 5-fluoro MMB-PICA butanoic acid metabolite), is one of the most abundant metabolites found in hepatocyte incubation studies. ljmu.ac.ukcaymanchem.com In many studies, this ester hydrolysis product and its combination with other reactions are considered the most significant metabolites produced. cncb.ac.cnresearchgate.net

Table 1: Key Metabolites from Ester Hydrolysis

| Metabolite Name | Biotransformation | Notes |

|---|---|---|

| 5F-MDMB-PICA carboxylic acid | Ester Hydrolysis | A primary and abundant metabolite. ljmu.ac.ukcaymanchem.com |

| Ester hydrolysis + oxidative defluorination metabolite | Ester Hydrolysis, Oxidative Defluorination | One of the two most abundant metabolites found after a 5-hour hepatocyte incubation. ljmu.ac.uk |

| Ester hydrolysis + dehydrogenation metabolite | Ester Hydrolysis, Dehydrogenation | Confirmed in both pHLM and biofluid analyses. nih.gov |

Oxidative defluorination is another significant Phase I metabolic pathway for this compound. ljmu.ac.ukmdpi.com This process involves the removal of the fluorine atom from the 5-fluoropentyl chain, which is then typically followed by oxidation. nih.gov This pathway leads to the formation of a 5-hydroxypentyl metabolite, which can be further oxidized to a pentanoic acid metabolite. cncb.ac.cnresearchgate.netnih.gov The combination of ester hydrolysis and oxidative defluorination results in one of the most prevalent metabolites observed in vitro. cncb.ac.cnresearchgate.net While oxidative defluorination is a common pathway for many fluorinated synthetic cannabinoids, its prominence relative to other pathways can vary. nih.gov In some related compounds, it is the favored pathway. frontiersin.orgnih.gov

Hydroxylation, the addition of one or more hydroxyl (-OH) groups, is a common metabolic reaction for this compound. ljmu.ac.ukmdpi.com This can occur at various positions on the molecule, including the indole (B1671886) ring and the N-alkyl chain. ljmu.ac.uknih.gov Monohydroxylated metabolites are frequently identified, and some studies have also detected dihydroxylated metabolites, where two hydroxyl groups are added. nih.govnih.gov For instance, one of the four most abundant metabolites identified in a study with human liver microsomes was a hydroxylated indole species. ljmu.ac.uk The initial hydroxylated metabolites can undergo further biotransformations, including subsequent hydroxylation or conjugation reactions. nih.gov

Dehydrogenation, the removal of hydrogen atoms, has been identified as a Phase I metabolic reaction for this compound. ljmu.ac.ukmdpi.com This reaction can occur on the N-pentyl chain of the molecule. nih.govnih.gov While sometimes a standalone reaction, dehydrogenation is often observed in combination with other metabolic steps, such as ester hydrolysis. ljmu.ac.uknih.gov For example, a metabolite formed by ester hydrolysis followed by dehydrogenation has been confirmed in studies using pooled human liver microsomes (pHLM). nih.gov

Amide hydrolysis is another identified metabolic pathway for this compound, although it is generally considered less predominant than ester hydrolysis. ljmu.ac.ukmdpi.com This reaction involves the cleavage of the amide bond that links the indole core to the valine-derived side chain. nih.gov For some related synthetic cannabinoids, terminal amide hydrolysis can result in the most abundant metabolite. nih.gov However, for this compound, metabolites resulting from amide hydrolysis are detected but are typically in lower abundance compared to those from ester hydrolysis and oxidative defluorination. ljmu.ac.uknih.gov

Phase II Metabolic Reactions

Following Phase I reactions, the modified this compound metabolites can undergo Phase II metabolism, which involves conjugation with endogenous molecules to increase their water solubility and facilitate excretion. ljmu.ac.ukmdpi.com The most prominently reported Phase II reaction for this compound is glucuronidation. cncb.ac.cnljmu.ac.uk

In vitro studies have successfully identified glucuronide conjugates of Phase I metabolites. cncb.ac.cnljmu.ac.uk For example, one study utilizing human hepatocytes identified three different glucuronidated metabolites of this compound. cncb.ac.cnresearchgate.net Glucuronidation can occur on the hydroxyl groups introduced during Phase I hydroxylation or on the carboxylic acid group formed via ester hydrolysis. ljmu.ac.uk Two of the main Phase I metabolites, the methyl ester hydrolysis product and a hydroxylated species, have been identified as glucuronidation products. ljmu.ac.uk

Table 2: Summary of Identified Metabolic Pathways for this compound

| Phase | Reaction Type | Description |

|---|---|---|

| Phase I | Ester Hydrolysis | Cleavage of the methyl ester to form a carboxylic acid. A major pathway. ljmu.ac.ukresearchgate.net |

| Phase I | Oxidative Defluorination | Removal of fluorine from the pentyl chain, often followed by oxidation to an alcohol or carboxylic acid. ljmu.ac.ukmdpi.com |

| Phase I | Hydroxylation | Addition of hydroxyl groups to the indole ring or alkyl chain. ljmu.ac.ukmdpi.com |

| Phase I | Dihydroxylation | Addition of two hydroxyl groups. nih.govnih.gov |

| Phase I | Dehydrogenation | Removal of hydrogen, typically from the N-pentyl chain. ljmu.ac.ukmdpi.comnih.gov |

| Phase I | Amide Hydrolysis | Cleavage of the amide linkage. ljmu.ac.ukmdpi.com |

Glucuronidation

Glucuronidation represents a significant Phase II metabolic pathway for this compound and its metabolites. This process involves the conjugation of glucuronic acid to the parent compound or its Phase I metabolites, increasing their water solubility and facilitating their excretion from the body. Studies have successfully identified glucuronide conjugates of this compound metabolites. ljmu.ac.ukresearchgate.net Specifically, research using human hepatocytes has identified at least three Phase II glucuronide metabolites of this compound. researchgate.netcncb.ac.cn These glucuronidated products are formed after initial Phase I transformations, such as hydroxylation. researchgate.net The detection of these glucuronides in urine serves as a reliable biomarker for confirming the consumption of this compound. ljmu.ac.uk

Identification and Structural Elucidation of Metabolites

The identification of this compound metabolites has been a key area of forensic and toxicological research. Given its rapid and extensive metabolism, identifying specific metabolites is essential for detecting exposure in biological matrices like urine and blood. researchgate.net The primary biotransformations observed include ester and amide hydrolysis, oxidative defluorination of the 5-fluoropentyl chain, hydroxylation, and dehydrogenation, as well as combinations of these processes. ljmu.ac.uk The resulting metabolites can sometimes be common to other synthetic cannabinoids, necessitating careful analysis to distinguish between them. researchgate.netnih.gov

Metabolite Profiling using Pooled Human Liver Microsomes (HLM)

Pooled human liver microsomes (HLM) are a common in vitro tool used to study Phase I metabolism, as they contain a high concentration of cytochrome P450 (CYP) and esterase enzymes. nih.gov Studies investigating this compound's metabolic fate using HLM have identified numerous Phase I metabolites. ljmu.ac.uk One such study identified twelve distinct Phase I metabolites, which were generated through processes like mono-hydroxylation, oxidative defluorination, dehydrogenation, and both amide and ester hydrolysis. ljmu.ac.uk

However, it is important to note that HLM models may not fully replicate in vivo metabolism. A key limitation is the potential absence or low activity of certain enzymes, such as those responsible for oxidative defluorination, a primary pathway for synthetic cannabinoids with a fluoropentyl chain. nih.govfrontiersin.org This can lead to discrepancies between metabolites identified in HLM incubations and those found in authentic human urine samples. frontiersin.org For the related compound 5F-ADB, incubation with HLMs for one hour resulted in less than 3.3% of the parent compound remaining, demonstrating rapid metabolism. capes.gov.br

Metabolite Profiling using Human Hepatocyte Incubations

Human hepatocytes provide a more comprehensive in vitro model for metabolism studies as they contain a wider array of Phase I and Phase II enzymes compared to HLM. nih.govdiva-portal.org Incubations of this compound with human hepatocytes have led to the identification of a broad range of metabolites. In one study, a total of 22 metabolites were identified. researchgate.netcncb.ac.cn

The most prevalent metabolites generated in hepatocyte incubations were products of ester hydrolysis and a combination of ester hydrolysis with oxidative defluorination. researchgate.netcncb.ac.cn A novel finding from these studies was the identification of a metabolite formed by the conversion of the ester hydrolysis with oxidative defluorination product into a pentanoic acid derivative. researchgate.netcncb.ac.cn These findings from hepatocyte studies are invaluable for selecting the most suitable biomarkers for detecting this compound intake. cncb.ac.cnnih.gov

Elucidation of Proposed Metabolic Pathways

Based on in vitro studies using human liver microsomes and hepatocytes, as well as analysis of authentic biological samples, several metabolic pathways for this compound have been proposed. researchgate.netljmu.ac.ukcncb.ac.cn

The most significant pathways are:

Ester Hydrolysis : The cleavage of the methyl ester group is a dominant initial step, forming a carboxylic acid metabolite. researchgate.netljmu.ac.ukcncb.ac.cn This reaction is often followed by other transformations.

Oxidative Defluorination : The 5-fluoropentyl side chain is a primary site for metabolism. This pathway involves the removal of the fluorine atom and subsequent oxidation, typically leading to a 5-hydroxypentyl metabolite, which can be further oxidized to a pentanoic acid derivative. researchgate.netcncb.ac.cnfrontiersin.org

Hydroxylation : Hydroxyl groups can be added to various positions on the molecule, including the indole ring and the N-alkyl chain. ljmu.ac.uk

Dehydrogenation : The formation of double bonds can occur, leading to dehydrogenated metabolites. ljmu.ac.uk

Combined Pathways : Many identified metabolites are the result of multiple sequential reactions, such as ester hydrolysis followed by oxidative defluorination and subsequent glucuronidation. researchgate.netljmu.ac.ukcncb.ac.cn

The table below summarizes the major biotransformations identified for this compound.

| Biotransformation | Resulting Metabolite Type | Reference |

| Ester Hydrolysis | Carboxylic acid derivative | researchgate.net, ljmu.ac.uk, cncb.ac.cn |

| Oxidative Defluorination | 5-hydroxypentyl derivative | researchgate.net, ljmu.ac.uk, cncb.ac.cn |

| Further Oxidation | Pentanoic acid derivative | researchgate.net, cncb.ac.cn |

| Hydroxylation | Hydroxylated indole or N-alkyl chain | ljmu.ac.uk |

| Dehydrogenation | Unsaturated derivative | ljmu.ac.uk |

| Glucuronidation | Glucuronide conjugate | researchgate.net, ljmu.ac.uk, cncb.ac.cn |

Enzyme Systems Involved in this compound Metabolism (e.g., CYP450, UGT)

The metabolism of this compound is facilitated by several enzyme systems within the liver. Phase I reactions are primarily mediated by cytochrome P450 (CYP450) enzymes and carboxylesterases . researchgate.net Carboxylesterases are responsible for the rapid hydrolysis of the ester linkage, a key initial metabolic step. researchgate.net CYP450 enzymes are understood to facilitate oxidative reactions, including oxidative defluorination and hydroxylation. researchgate.net While specific CYP isozymes involved in this compound metabolism are not definitively detailed in the provided context, studies on similar synthetic cannabinoids like AM-2201 point to the involvement of CYP1A2 and CYP2C9. mdpi.com

Phase II glucuronidation is carried out by UDP-glucuronosyltransferase (UGT) enzymes. nih.govmdpi.com These enzymes transfer glucuronic acid to hydroxylated metabolites, preparing them for elimination. The presence of UGTs in human hepatocytes, but not to the same extent in HLM, contributes to the more complete metabolic profile observed in hepatocyte models. nih.gov

Advanced Analytical Methodologies and Forensic Applications

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the structural elucidation of 5-Fluoro-AMB-PICA, also known as 5F-MDMB-PICA, by identifying the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption peaks at specific wavenumbers. researchgate.net Analysis of the compound has identified significant peaks corresponding to various molecular vibrations. researchgate.netresearchgate.net

Key absorption peaks in the IR spectrum of this compound include a weak band around 3437 cm⁻¹, a medium-intensity peak at 2959 cm⁻¹, and several strong peaks at 1729 cm⁻¹, 1638 cm⁻¹, 1498 cm⁻¹, and 1234 cm⁻¹. researchgate.netresearchgate.net Additionally, medium to strong peaks are observed in the fingerprint region at 773 cm⁻¹ and 751 cm⁻¹. researchgate.net These spectral features are consistent with the known structure of this compound and are used in forensic laboratories to confirm its identity when compared against a reference standard. researchgate.netpolicija.si

Table 1: Characteristic Infrared (IR) Spectroscopy Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|

| 3437 | Weak | researchgate.net |

| 2959 | Medium | researchgate.net |

| 1729 | Strong | researchgate.net |

| 1638 | Strong | researchgate.net |

| 1498 | Strong | researchgate.net |

| 1234 | Strong | researchgate.net |

| 773 | Medium | researchgate.net |

| 751 | Strong | researchgate.net |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is another technique used in the analytical characterization of this compound. The UV-Vis spectrum for this compound is characterized by two distinct maximum absorption peaks. researchgate.net Studies have reported these peaks occurring at wavelengths of approximately 217.5 nm and 290.5 nm. researchgate.net While many synthetic cannabinoids may have similar UV spectra, this data, when used in conjunction with other analytical techniques like mass spectrometry and chromatography, aids in the preliminary identification of the compound. unodc.org

Table 2: UV-Vis Spectroscopy Maximum Absorption Peaks for this compound

| Maximum Absorption Wavelength (λmax) | Reference |

|---|---|

| 217.5 nm | researchgate.net |

| 290.5 nm | researchgate.net |

Method Validation Parameters (e.g., linearity, accuracy, precision, limits of detection and quantification)

The reliable detection and quantification of this compound in various matrices, particularly in forensic samples, necessitate the development and validation of robust analytical methods. Validation ensures that the method is suitable for its intended purpose, providing accurate and reproducible results. Parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) are rigorously assessed.

For instance, a gas chromatography/mass spectrometry (GC/MS) method was developed and validated for the quantification of this compound in "American grass" samples. researchgate.net This method demonstrated excellent linearity within a range of 9.954 µg/mL to 99.540 µg/mL, with a coefficient of determination (R²) of 0.9986. researchgate.net The accuracy was confirmed with a recovery rate of 100.45 ± 0.62%, and the intermediate precision showed a relative standard deviation (RSD) of 1.92 ± 0.05%. researchgate.net The method achieved a limit of detection (LOD) of 0.06 µg/mL and a limit of quantitation (LOQ) of 0.2 µg/mL. researchgate.net

In another study focusing on human hair analysis, a UHPLC-MS/MS method was validated for this compound and its metabolites. frontiersin.orgresearchgate.net This highly sensitive method showed linearity over a concentration range of 1–200 pg/mg with a correlation coefficient (R²) greater than 0.999. frontiersin.orgresearchgate.net The accuracy ranged from 95.4% to 107.4%, while intra- and inter-day precision RSD values were below 10.6% and 12.2%, respectively. frontiersin.orgresearchgate.net For this method, the LOD was between 0.5 to 5 pg/mg, and the lower limit of quantification (LLOQ) was established at 1 to 5 pg/mg. frontiersin.orgresearchgate.net

Table 3: Selected Method Validation Parameters for the Analysis of this compound

| Parameter | GC/MS Method researchgate.net | UHPLC-MS/MS Method (Hair) frontiersin.orgresearchgate.net |

|---|---|---|

| Linearity (Range) | 9.954 - 99.540 µg/mL | 1 - 200 pg/mg |

| Coefficient of Determination (R²) | 0.9986 | > 0.999 |

| Accuracy (Recovery) | 100.45 ± 0.62% | 95.4% - 107.4% |

| Precision (RSD%) | 1.92 ± 0.05% (Intermediate) | 0.7-10.6% (Intra-day) & 1.7-12.2% (Inter-day) |

| Limit of Detection (LOD) | 0.06 µg/mL | 0.5 - 5 pg/mg |

| Limit of Quantification (LOQ/LLOQ) | 0.2 µg/mL | 1 - 5 pg/mg |

Application in Forensic Toxicology and Analytical Chemistry Research

This compound is of significant interest in forensic toxicology and analytical chemistry due to its presence in illicit products and its potent effects. frontiersin.orgontosight.ai Analytical methods are primarily developed for its identification and quantification in seized materials, such as herbal blends, and in biological specimens to investigate consumption. researchgate.netfrontiersin.org

In forensic casework, the compound has been detected in seized herbal products, sometimes referred to by street names like "American grass". researchgate.net The analysis of such materials is crucial for law enforcement and public health agencies to monitor the spread of new psychoactive substances. researchgate.netojp.gov

The detection of this compound in biological matrices like blood, urine, and hair is a key application in forensic toxicology. frontiersin.orgfrontiersin.org Such analyses are vital for determining exposure in clinical toxicology settings and in post-mortem investigations. Because parent synthetic cannabinoids can be unstable or rapidly metabolized, research has focused on identifying specific metabolites that serve as more reliable biomarkers of use. ojp.gov For methyl ester synthetic cannabinoids like this compound, studies have shown that they can be unstable in blood, making the corresponding butanoic acid metabolites better targets for analysis in blood and urine. ojp.gov In hair analysis, both the parent compound and its metabolites have been successfully quantified, providing a longer window of detection. frontiersin.orgfrontiersin.org

In analytical chemistry research, this compound is used as a reference material for the development of new analytical techniques and for the validation of existing methods. ljmu.ac.uk Its structural characterization by various spectroscopic and spectrometric methods contributes to a growing library of data that helps forensic laboratories worldwide to identify emerging synthetic cannabinoids accurately. researchgate.netojp.gov

Structure Activity Relationships Sar

Impact of Fluorine Atom Position on Cannabinoid Receptor Interactions

The addition of a fluorine atom to the terminal end of the pentyl side chain is a common modification in synthetic cannabinoids and generally leads to increased potency at the CB1 receptor. mdpi.comresearchgate.net This is observed in several pairs of analogues, where the fluorinated version shows greater CB1 receptor binding affinity and functional activity. For instance, the terminal fluorination of JWH-018 to create AM-2201 results in a higher affinity for the CB1 receptor. mdpi.com Similarly, the fluorinated counterparts of UR-144 (XLR-11), PB-22 (5F-PB-22), and APICA (STS-135) all exhibit increased CB1 receptor potency. mdpi.comnih.gov Studies have shown that this increase in in-vitro potency at the CB1 receptor can be approximately 2 to 5 times higher for the fluorinated analogues. researchgate.net

While terminal fluorination of the N-pentyl chain is a well-documented strategy to enhance CB1 receptor affinity, the effects of fluorination at other positions, such as on the core indole (B1671886) or indazole ring, are less consistently documented but are an active area of investigation. researchgate.net The presence of a fluorine atom can influence the molecule's electronic properties and its ability to form key interactions within the receptor binding pocket.

Table 1: Impact of Terminal Fluorination on CB1 Receptor Potency

| Non-Fluorinated Compound | Fluorinated Analogue | Reported Change in CB1 Potency | Reference |

|---|---|---|---|

| JWH-018 | AM-2201 | Increased | mdpi.com |

| UR-144 | XLR-11 | Increased | mdpi.com |

| PB-22 | 5F-PB-22 | Increased | nih.gov |

| APICA | STS-135 | Increased | mdpi.com |

Influence of Head Group Moiety on Receptor Binding and Efficacy

The "head group" moiety, which in the case of 5-Fluoro-amb-pica is a methyl (2S)-2-amino-3-methylbutanoate group, plays a critical role in determining the compound's pharmacological activity. nih.govresearchgate.net Subtle changes in this part of the molecule can lead to dramatic shifts in both binding affinity and efficacy.

For instance, in the 5F-pentylindole series, the composition of the head group significantly influences CB1 receptor activity. nih.gov Compounds with a 3,3-dimethylbutanoate (B8739618) (like 5F-MDMB-PICA) or a cumyl (like 5F-CUMYL-PICA) head group tend to have high CB1 affinity and potency. nih.govresearchgate.net In contrast, a benzyl (B1604629) head group, as seen in 5F-SDB-006, results in lower activity. nih.govresearchgate.net

A striking example of the head group's importance is the comparison between 5F-MMB-PICA and 5F-MDMB-PICA. The only difference between these two compounds is an additional methyl group on the head moiety of 5F-MDMB-PICA. acs.orgnih.gov This seemingly minor change results in a significant increase in both efficacy and potency at the CB1 receptor for 5F-MDMB-PICA. acs.orgnih.gov Molecular modeling suggests that this extra methyl group leads to a more stable conformation of the head moiety within the receptor's binding pocket, enhancing its interaction with key residues. acs.orgnih.gov Specifically, tert-leucine derived compounds (like MDMB) are often more potent at the CB1 receptor than the corresponding valine-derived compounds (like MMB), despite differing by only a single methyl group. frontiersin.org

Furthermore, the nature of the core heterocyclic system to which the head group is attached also modulates activity. Indazole-based synthetic cannabinoids generally exhibit the highest affinity for both CB1 and CB2 receptors, followed by indoles, with 7-azaindoles showing reduced affinity. frontiersin.org

Table 2: Influence of Head Group on CB1 Receptor Activity in 5F-Pentylindoles

| Compound | Head Group | Relative CB1 Affinity/Potency | Reference |

|---|---|---|---|

| 5F-MDMB-PICA | 3,3-dimethylbutanoate | High | nih.govresearchgate.net |

| 5F-CUMYL-PICA | Cumyl | High | nih.govresearchgate.net |

| 5F-SDB-006 | Benzyl | Low | nih.govresearchgate.net |

| 5F-MMB-PICA | Methyl 3-methylbutanoate | Lower than 5F-MDMB-PICA | acs.orgnih.gov |

Role of Alkyl Side Chain Modifications on Pharmacological Activity

The alkyl side chain, typically a pentyl chain in many synthetic cannabinoids, is a key pharmacophoric group. mdpi.com Modifications to this chain significantly impact the compound's affinity, selectivity, and potency. mdpi.com

Generally, a shorter alkyl chain reduces the potency of the compound's interaction with cannabinoid receptors. mdpi.com A five-carbon side chain is often preferred for high CB1 receptor affinity. nih.gov The length and lipophilicity of this chain are crucial for optimal receptor binding. For example, in a series of magnolol (B1675913) derivatives, a cyclohexylmethyl residue, which mimics the length of a pentyl chain, was found to be beneficial for CB1 receptor affinity. nih.gov

In the context of classical cannabinoids, replacing the pentyl side chain of Δ⁹-THC with a more lipophilic 1',1'-dimethylheptyl (DMH) chain resulted in more active compounds. frontiersin.org This principle also applies to some synthetic cannabinoids, where alterations in the side chain can fine-tune the pharmacological profile.

Stereochemical Influences on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound influence on the pharmacological activity of synthetic cannabinoids. mdpi.com Many of these compounds have at least one chiral center, meaning they can exist as different stereoisomers (enantiomers or diastereomers). These isomers can interact differently with the chiral environment of the cannabinoid receptors, leading to variations in potency and efficacy.

For example, early studies on the synthetic cannabinoid WIN 55,212-2 demonstrated that the (+)-enantiomer was active in mouse behavioral tests, while the (-)-enantiomer was inactive. mdpi.com Similarly, HU-210, the (-) enantiomer of 11-hydroxy-Δ⁸-THC-dimethylheptyl, is a full agonist at the CB1 receptor, whereas its (+) enantiomer, HU-211, has limited cannabinoid activity. mdpi.com

More recent studies on carboxamide-type synthetic cannabinoids like AB-FUBINACA have shown that the (R)-enantiomer exhibits increased potency at the CB1 receptor compared to the (S)-enantiomer. mdpi.com In the case of HHC (hexahydrocannabinol), the 9R isomer is reported to have more potent cannabinoid activity than the 9S isomer. service.gov.uk These findings underscore the importance of stereochemistry in the design and evaluation of synthetic cannabinoids, as different isomers can have markedly different pharmacological profiles.

Development of Predictive Models for Structure-Activity Relationships

To better understand and predict the activity of the ever-growing number of synthetic cannabinoids, researchers are developing computational models, particularly quantitative structure-activity relationship (QSAR) models. mdpi.comnih.govresearchgate.net These models aim to establish a mathematical relationship between the chemical structure and physicochemical properties of compounds and their biological activity, such as their binding affinity for the CB1 receptor. mdpi.comnih.gov

By analyzing a dataset of known synthetic cannabinoids and their measured CB1 receptor affinities, QSAR models can be built and validated. mdpi.comnih.gov These models use molecular descriptors that quantify various aspects of a molecule's structure and properties. Once established, these models can be used to predict the CB1 receptor binding affinity of new or uncharacterized synthetic cannabinoids, providing a rapid and cost-effective initial assessment of their potential psychoactive effects. mdpi.comnih.gov

For example, one study successfully developed a QSAR model using the partial least squares regression method, which showed good predictability for the CB1 receptor binding affinities of a range of synthetic cannabinoids. mdpi.comnih.gov Such models are valuable tools for identifying potentially dangerous new psychoactive substances and for guiding the design of new compounds with specific desired pharmacological properties.

In Vivo Pharmacological Characterization in Non Human Animal Models

Cannabinoid-Like Physiological and Behavioral Effects in Rodents

In rodent models, 5F-MDMB-PICA consistently induces a classic triad of cannabinoid-like effects: hypothermia, catalepsy, and analgesia. nih.gov These effects are indicative of potent activity at cannabinoid receptors and are significantly more potent compared to other synthetic cannabinoids. nih.govnih.gov

Administration of 5F-MDMB-PICA leads to a significant, dose-dependent reduction in body temperature in both mice and rats. nih.govnih.gov In mice, subcutaneous doses of 0.1 mg/kg and 0.3 mg/kg resulted in significant temperature reductions over a 2-hour period. nih.gov Similarly, studies in rats demonstrated that 5F-MDMB-PICA induces robust hypothermia. nih.govresearchgate.netcfsre.orgbohrium.com The hypothermic effects are strongly correlated with the circulating concentrations of the parent compound in the blood. nih.govcfsre.orgbohrium.com

Table 1: Hypothermia Induction by 5F-MDMB-PICA in Mice

| Dose (mg/kg, s.c.) | Effect on Body Temperature | Significance (vs. Vehicle) |

|---|---|---|

| 0.1 | Significant reduction | p = 0.0009 |

| 0.3 | Significant reduction | p = 0.0003 |

Data derived from a study in C57BL/6J mice. nih.gov

Catalepsy, a state of immobility, is another hallmark effect of potent cannabinoid agonists, and 5F-MDMB-PICA is a potent inducer of this state in rodents. nih.govnih.gov In rats, doses as low as 50 μg/kg induced modest cataleptic effects, while higher doses produced more profound and sustained catalepsy, which was still evident 480 minutes after injection of a 200 μg/kg dose. nih.gov The cataleptic scores were significantly influenced by both the dose and the time post-administration. nih.gov Similarly, in mice, 5F-MDMB-PICA administration resulted in dose-dependent catalepsy-like behavior. nih.gov

Table 2: Catalepsy Effects of 5F-MDMB-PICA in Rats

| Dose (µg/kg, s.c.) | Description of Catalepsy Effect |

|---|---|

| 50 | Modest effects, resolved by 240 min |

| 100 | Greater and more sustained effects |

| 200 | Greater and more sustained effects, still evident at 480 min |

Data from a study in male Sprague-Dawley rats. nih.gov

5F-MDMB-PICA has demonstrated significant analgesic (pain-relieving) properties in rodent models. nih.gov When assessed using the hotplate test in mice, it produced potent antinociceptive effects. nih.gov The potency of 5F-MDMB-PICA in producing analgesia was the highest among several related 5F-pentylindole synthetic cannabinoids tested, with a median effective dose (ED₅₀) of 0.02 mg/kg. nih.gov The rank order of potency for analgesia was similar to that observed for catalepsy. nih.gov The endocannabinoid system, particularly the cannabinoid binding-1 (CB1) and cannabinoid binding-2 (CB2) receptors, is known to play a role in modulating pain. nih.gov

Table 3: In Vivo Potency (ED₅₀) of 5F-MDMB-PICA in the Mouse Tetrad Test

| Test | ED₅₀ (mg/kg, s.c.) |

|---|---|

| Hypothermia | 0.04 |

| Catalepsy | 0.03 |

| Analgesia | 0.02 |

Data represents the median effective dose to produce the maximal effect in each test. nih.gov

Receptor Mediation of In Vivo Effects

The physiological and behavioral effects of 5F-MDMB-PICA are mediated primarily through its interaction with the cannabinoid type 1 (CB1) receptor. nih.govnih.gov This has been confirmed through antagonist studies and by correlating its binding affinity and functional activity at the receptor with its effects in living animals. nih.govnih.govnih.gov

The involvement of the CB1 receptor in the effects of 5F-MDMB-PICA is demonstrated by the fact that these effects can be blocked or reversed by a CB1 receptor antagonist. nih.govnih.gov In mice, the hypothermia, catalepsy, and analgesia induced by 5F-MDMB-PICA and its analogs were reversed by the selective CB1 receptor antagonist rimonabant. nih.gov This reversal indicates that the observed in vivo effects are mechanistically dependent on the activation of CB1 receptors. nih.gov

A strong positive correlation exists between the in vitro activity of 5F-MDMB-PICA at the CB1 receptor and its in vivo potency. nih.govnih.gov In vitro studies show that 5F-MDMB-PICA binds to the CB1 receptor with high affinity (Ki = 1.24 nM) and is a potent full agonist (EC₅₀ = 1.46 nM). nih.gov Research has shown that these in vitro measures, such as binding affinity (Ki) and functional potency (EC₅₀) values, are positively correlated with the in vivo potency estimates (ED₅₀) for inducing cannabinoid-like effects. nih.gov Furthermore, the pharmacodynamic effects of 5F-MDMB-PICA in rats, such as hypothermia and catalepsy, were significantly correlated with the circulating concentrations of the parent drug, which is a potent CB1 agonist, while its metabolites show much weaker affinity. nih.govcfsre.orgbohrium.com This link between in vitro receptor activity and in vivo effects underscores the predictive value of laboratory assays in estimating the physiological impact of synthetic cannabinoids. nottingham.edu.mynih.gov

Pharmacokinetic Profiling in Animal Models

Detailed in vivo pharmacokinetic studies characterizing the absorption, distribution, metabolism, and excretion of 5-Fluoro-amb-pica (5F-AMB-PICA) in non-human animal models are not extensively documented in publicly available scientific literature. Research on synthetic cannabinoids often focuses on more prevalent compounds, leading to a comparative lack of data for 5F-AMB-PICA.

While comprehensive in vivo animal data for 5F-AMB-PICA is limited, the metabolic pathways of structurally similar compounds have been investigated, suggesting that 5F-AMB-PICA likely undergoes extensive metabolism. In vitro studies using human liver microsomes and hepatocytes have been employed for other synthetic cannabinoids to predict their metabolic fate, which typically involves processes such as ester hydrolysis, hydroxylation, and oxidative defluorination ljmu.ac.uk. However, it is noted that in vivo elimination can be delayed compared to in vitro models, potentially due to the sequestration of the compound in adipose tissue nih.gov.

For comparison, studies on the related compound 5F-MDMB-PICA in rat models have provided detailed pharmacokinetic parameters. Following subcutaneous administration in Sprague-Dawley rats, 5F-MDMB-PICA exhibited a plasma half-life (t1/2) ranging from approximately 7 to 16 hours nih.gov. In another study involving oral administration to Wistar rats, the plasma half-life of 5F-MDMB-PICA was reported to be between 14.82 and 26.16 hours nih.govresearchgate.net. These studies on analogous compounds highlight the methodologies that could be applied to determine the pharmacokinetic profile of 5F-AMB-PICA.

The primary metabolites of 5F-MDMB-PICA detected in rat plasma were found at much lower concentrations than the parent drug, suggesting the parent compound is primarily responsible for the pharmacological effects nih.govresearchgate.net. It is plausible that 5F-AMB-PICA would exhibit its own unique pharmacokinetic characteristics, but specific data from animal models are required for confirmation. The importance of such studies is underscored by the need to identify suitable biomarkers for detecting intake in forensic and clinical settings nih.govresearchgate.net.

Without specific in vivo animal studies for 5F-AMB-PICA, a precise pharmacokinetic profile, including data tables on its absorption rate, volume of distribution, clearance, and half-life, cannot be constructed.

Advanced Research Topics and Theoretical Implications

Computational Chemistry and Molecular Modeling of 5-Fluoro-amb-pica and Receptor Complexes

Computational methods are indispensable tools for rationalizing the high potency of synthetic cannabinoids and for predicting the activity of new compounds. These in silico techniques provide a dynamic and three-dimensional perspective on how these molecules interact with their biological targets, primarily the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.

Ligand docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to its receptor. Docking predicts the preferred orientation of the ligand within the receptor's binding pocket, while MD simulations provide insights into the stability of the ligand-receptor complex and the conformational changes that occur over time. mdpi.comipinnovative.com

Research on SCRAs often employs these methods to understand their mechanism of action. For instance, comparative molecular modeling of the CB1 receptor bound to different SCRAs has been conducted to elucidate the structural determinants of their efficacy. biorxiv.org Studies often utilize existing crystal structures of the CB1 receptor complexed with other ligands as a template. biorxiv.org The process typically involves:

Model Preparation : Preparing the 3D structure of the receptor and the ligand. For the receptor, this may involve using a known crystal structure, such as the CB1/Gαi protein complex (e.g., PDB: 6N4B), and preparing it for simulation. biorxiv.org

Docking : Placing the ligand (e.g., this compound) into the binding site of the receptor using software like the Induced-Fit Docking (IFD) protocol in the Schrödinger suite. biorxiv.org This helps identify the most likely binding pose.

Molecular Dynamics (MD) Simulation : Running simulations using software packages like NAMD or AMBER to observe the dynamic behavior of the ligand-receptor complex. mdpi.comipinnovative.com These simulations, often run for hundreds of nanoseconds or even microseconds, show how the ligand and protein interact and how the complex remains stable. mdpi.comosti.gov

Studies on closely related compounds reveal that SCRAs typically position their core and linker moieties within a pocket formed by transmembrane helices (TMs) 1, 2, and 7 of the CB1 receptor, while the tail group is enclosed by TMs 3, 5, 6, and the second extracellular loop (ECL2). biorxiv.org MD simulations can reveal subtle but critical differences in ligand-receptor interactions, such as the formation of specific hydrogen bonds or variations in dihedral angles of the ligand's structure, which can propagate to the receptor/G-protein interface and explain differences in pharmacological efficacy. biorxiv.orgnih.gov For example, simulations have highlighted the importance of interactions with residues like Serine 383 (S3837.39) in TM7 for the activity of new psychoactive substances (NPS). elifesciences.orgelifesciences.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds based solely on their structural features.

While specific QSAR models exclusively for this compound are not widely published, the principles are broadly applied to the class of synthetic cannabinoids. The process involves:

Data Set Assembly : Compiling a set of structurally related molecules with known biological activity (e.g., receptor binding affinity or efficacy).

Descriptor Calculation : Calculating various molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and 3D properties.

Model Generation : Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms like Random Vector Machine (RVM) to build a mathematical equation linking the descriptors to the biological activity. novelpsychoactivesubstances.org

Model Validation : Rigorously testing the model's predictive power using internal (e.g., cross-validation, q²) and external validation sets. novelpsychoactivesubstances.org

QSAR studies on SCRAs can reveal which structural features are most important for activity. For example, a model might show that the presence of a specific functional group or a particular spatial arrangement of atoms significantly increases CB1 receptor affinity. Such models have successfully predicted the high activity of certain SCRAs and can guide the identification of potentially potent new substances. novelpsychoactivesubstances.org

Isomeric Differentiation and Characterization

The chemical synthesis of complex molecules like this compound can result in various isomers—compounds with the same molecular formula but different structural arrangements. These can include positional isomers (where the fluorine atom is on a different carbon of the pentyl chain or the core structure) and stereoisomers (enantiomers or diastereomers) due to chiral centers. Differentiating these isomers is crucial as they can exhibit significantly different pharmacological activities.

Several analytical techniques are employed for the characterization and differentiation of SCRA isomers:

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a cornerstone technique in forensic chemistry. Isomers often have slightly different retention times in the gas chromatograph. More importantly, their mass spectra, while often similar, can exhibit subtle differences in fragmentation patterns or the relative abundance of fragment ions, which can be used for differentiation. unodc.orgnist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC offers excellent separation of isomers, and the subsequent fragmentation in the tandem mass spectrometer provides structural information for identification. This is particularly useful for metabolites. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for unambiguous structure elucidation. It provides detailed information about the chemical environment of each atom (specifically ¹H, ¹³C, ¹⁹F) in the molecule. For positional isomers, for example, the splitting patterns and chemical shifts of aromatic protons can definitively distinguish between ortho, meta, and para substitutions. unodc.org

For example, studies on the related compound FUB-AMB have shown that positional isomers can be differentiated based on the NMR splitting patterns of the phenyl ring protons. unodc.org Similarly, research on 5F-MDMB-PICA has involved the synthesis and systematic characterization of its metabolites, including hydroxylated positional isomers, using a combination of NMR, HRMS, and FTIR to confirm their structures. researchgate.net

Investigation of Metabolic Stability and Biotransformation Kinetics

Understanding how this compound is metabolized in the body is critical for forensic and clinical toxicology. Metabolic stability studies determine how quickly the compound is broken down by metabolic enzymes, while biotransformation studies identify the resulting metabolites. These investigations are typically performed using in vitro systems like human liver microsomes (HLM) and human hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.govfrontiersin.org

Key findings from studies on 5F-AMB (the indazole analogue of this compound) and other closely related SCRAs show that these compounds are generally metabolized very rapidly. nih.gov The primary metabolic pathway is often the hydrolysis of the ester group, leading to the formation of a carboxylic acid metabolite. nih.govljmu.ac.uk This is frequently followed by further oxidative metabolism, including oxidative defluorination of the 5-fluoropentyl chain. nih.govfrontiersin.org

Kinetic parameters derived from these studies, such as the half-life (T₁/₂) and intrinsic clearance (CLᵢₙₜ), quantify the rate of metabolism. For example, the indazole analogue 5F-AMB was found to be cleared very quickly in HLM. nih.gov The reactivity of the methyl ester moiety is a key determinant of the metabolic clearance rates for this class of SCRAs. mdpi.com

| Compound | In Vitro System | Parameter | Value | Reference |

|---|---|---|---|---|

| 5F-AMB (Indazole analogue) | Human Liver Microsomes (HLM) | T₁/₂ | 1.0 ± 0.2 min | nih.gov |

| AMB (Non-fluorinated analogue) | Human Liver Microsomes (HLM) | T₁/₂ | 1.1 ± 0.1 min | nih.gov |

| (S)-5F-AMB-PINACA | Pooled Human Liver Microsomes (pHLM) | Predicted CLH | 17.79 ± 0.20 mL min⁻¹ kg⁻¹ | mdpi.com |

| (S)-AMB-FUBINACA | Pooled Human Hepatocytes (pHHeps) | CLᵢₙₜ | 3216 ± 607 mL min⁻¹ kg⁻¹ | mdpi.com |

T₁/₂: Half-life; CLᵢₙₜ: Intrinsic Clearance; CLH: Hepatic Clearance.

These studies are essential for identifying suitable biomarkers for detecting intake. Since the parent compound is often cleared too rapidly to be detected, analytical methods in forensic toxicology typically target the more stable and abundant metabolites in urine or blood. researchgate.netresearchgate.net

Contribution of this compound Research to the Broader Understanding of Endocannabinoid System Pharmacology

Research into potent synthetic cannabinoids like this compound, although often driven by public health concerns, has significantly contributed to the fundamental understanding of the endocannabinoid system (ECS). These compounds act as powerful pharmacological probes to explore the structure and function of cannabinoid receptors. nih.gov

Key contributions include:

Delineating Structure-Activity Relationships (SAR) : By synthesizing and testing numerous analogues, researchers have mapped the structural requirements for high-affinity binding and high-efficacy activation of CB1 and CB2 receptors. Studies have shown that seemingly minor structural modifications—such as the addition of a terminal fluorine atom (as in 5F-AMB-PICA vs. AMB-PICA) or altering the amino acid moiety—can lead to dramatic changes in potency and efficacy. biorxiv.orgacs.orgacs.orgmdpi.com For instance, terminal fluorination of the pentyl side chain generally increases CB1 receptor binding affinity. mdpi.com

Understanding Receptor Activation and Biased Agonism : Many new SCRAs, including those in the this compound family, are not only potent but also highly efficacious full agonists at the CB1 receptor, often with greater maximal effects than Δ⁹-THC or earlier generations of SCRAs. ljmu.ac.uknih.gov The study of these compounds has advanced the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment). mdpi.combiorxiv.org Comparing the signaling profiles of different SCRAs helps to deconstruct the molecular mechanisms that lead to these divergent cellular responses, providing a more nuanced view of GPCR signaling. biorxiv.org

Probing the Receptor Binding Pocket : The unique structures of novel SCRAs help to map the topology of the cannabinoid receptor binding sites. biorxiv.org Molecular modeling studies, validated by the pharmacological data from these compounds, have refined our understanding of the specific amino acid residues that form critical interactions with different parts of the ligand, contributing to a more accurate three-dimensional picture of the active receptor state. biorxiv.orgelifesciences.org

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 5-Fluoro-amb-pica in a laboratory setting?

To synthesize this compound, follow a stepwise protocol:

- Synthetic Design : Use systematic parameter variation (e.g., temperature, solvent polarity, catalyst ratio) to optimize yield. Document reaction conditions meticulously to ensure reproducibility .

- Purification : Employ column chromatography or recrystallization, validated via thin-layer chromatography (TLC) .

- Characterization : Confirm structural integrity using NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). Compare spectral data with literature or computational predictions .

Basic: Which analytical techniques are most reliable for assessing the purity and stability of this compound?

- Purity Analysis : Utilize HPLC with UV detection (λ max adjusted for fluorine-containing compounds) and gas chromatography (GC) for volatile impurities .

- Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Monitor degradation products via LC-MS .

Advanced: How can researchers investigate the pharmacological mechanism of action of this compound at the molecular level?

- In Vitro Assays : Perform competitive binding assays (e.g., radioligand displacement) to identify target receptors. Pair with functional assays (e.g., cAMP modulation) to assess agonist/antagonist activity .

- Computational Modeling : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities and interactions with receptor active sites .

Advanced: How should contradictory findings in pharmacokinetic studies of this compound be resolved?

- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, animal models) .

- Experimental Replication : Standardize protocols (e.g., administration route, sample collection intervals) across labs to isolate variables. Use blinded analysis to reduce bias .

Advanced: What computational strategies are effective for predicting the metabolic pathways of this compound?

- QSAR Models : Train quantitative structure-activity relationship (QSAR) models on fluorinated analogs to predict cytochrome P450 interactions .

- In Silico Metabolism Tools : Use software like MetaSite or ADMET Predictor to simulate phase I/II metabolism and identify potential toxic metabolites .

Basic: How can researchers evaluate the stability of this compound under different storage conditions?

- Stress Testing : Expose the compound to extreme temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Quantify degradation via stability-indicating HPLC .

- Long-Term Stability : Store samples in amber vials at 4°C and -20°C, analyzing aliquots at 0, 3, 6, and 12 months .

Advanced: What experimental designs are suitable for studying the receptor selectivity of this compound?

- Panels of Receptors : Screen against a broad panel (e.g., GPCRs, ion channels) using radioligand binding or calcium flux assays. Normalize data to positive/negative controls .

- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across receptors to quantify selectivity ratios. Use nonlinear regression models (e.g., GraphPad Prism) .

Basic: How should researchers differentiate between in vitro and in vivo efficacy models for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.